3-(Methylsulfonyl)propanal
Overview
Description
3-(Methylsulfonyl)propanal is a chemical compound with the molecular formula C4H8O3S . It has an average mass of 136.169 Da and a monoisotopic mass of 136.019409 Da .
Synthesis Analysis
The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . The residue was purified by silica gel column chromatography to give the 3-methyl sulfonylpropanal .Molecular Structure Analysis
The systematic name of this compound is CS(=O)(=O)CCC=O . It has a density of 1.2±0.1 g/cm3 .Physical and Chemical Properties Analysis
This compound has a boiling point of 317.7±25.0 °C at 760 mmHg, a vapour pressure of 0.0±0.7 mmHg at 25°C, and an enthalpy of vaporization of 55.9±3.0 kJ/mol . It has a molar refractivity of 29.7±0.4 cm3, a polar surface area of 60 Å2, and a polarizability of 11.8±0.5 10-24 cm3 .Scientific Research Applications
Radical Relay Strategy in Organic Synthesis
3-(Methylsulfonyl)propanal derivatives are synthesized through radical relay strategies. A notable application is in the generation of 3-(methylsulfonyl)benzo[b]thiophenes, achieved by reacting methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation. This method is significant for its efficiency and mild conditions, representing an advancement in organic synthesis (Gong et al., 2019).
Atmospheric Chemistry of Volatile Organic Sulfur Compounds
This compound plays a role in atmospheric chemistry, particularly through its derivatives like methylsulfoxide radicals. These radicals are key reactive species in the atmospheric oxidation of volatile organic sulfur compounds (VOSCs), contributing to environmental and atmospheric studies (Liu et al., 2017).
Photocatalytic Reactions
The compound is used in visible light photocatalytic reactions. For instance, the visible light-induced methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes using a DMSO/H2O system demonstrates its role in advanced photocatalytic processes (Huang et al., 2018).
Heterogeneous Acid Catalysis
In the field of catalysis, this compound derivatives are used to create materials like TiSBA-15-Me-Pr SO3H. These materials serve as efficient heterogeneous acid catalysts for processes like esterification and transesterification, contributing to the development of new catalysts (León et al., 2015).
Pharmaceutical Applications
This compound derivatives are crucial in pharmaceutical research. They are involved in the synthesis of compounds with significant biological activities, such as antibacterial agents against rice bacterial leaf blight (Shi et al., 2015).
Electron Paramagnetic Resonance Studies
The compound's derivatives, like methylsulfonylmethane, are studied using electron paramagnetic resonance spectroscopy. This research is vital for understanding the radical's behavior at different temperatures, providing insights into its structural and chemical properties (Tapramaz et al., 2011).
Properties
IUPAC Name |
3-methylsulfonylpropanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-8(6,7)4-2-3-5/h3H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQZPDSWHWNHSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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